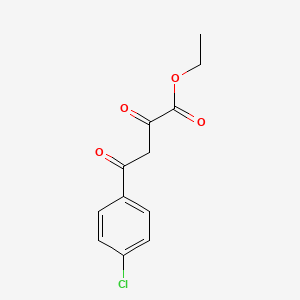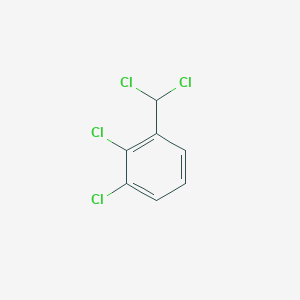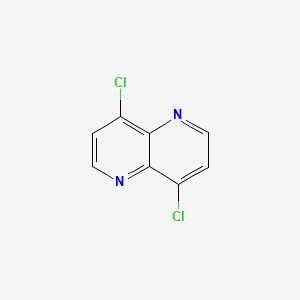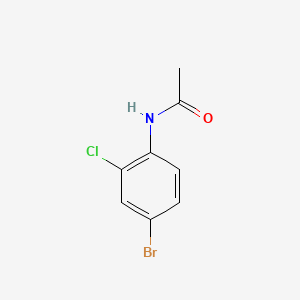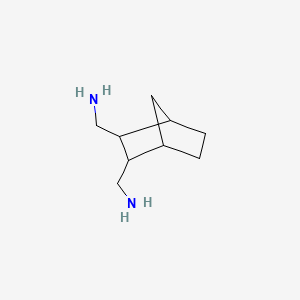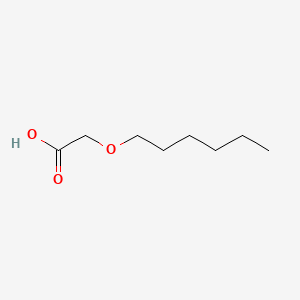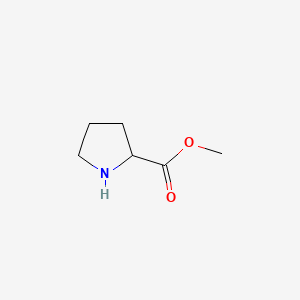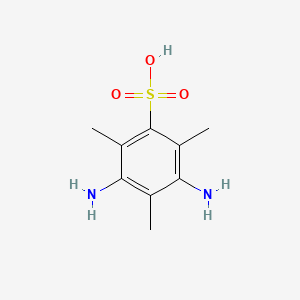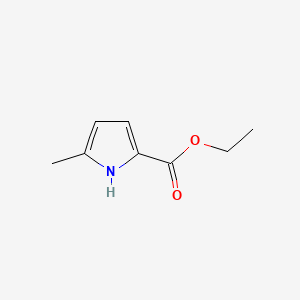
Ethyl 5-methyl-1H-pyrrole-2-carboxylate
概要
説明
Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 3284-51-3. It has a molecular weight of 153.18 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C8H11NO2 . The InChI code for this compound is 1S/C8H11NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h4-5,9H,3H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.1±0.1 g/cm3, a boiling point of 264.9±20.0 °C at 760 mmHg, and a flash point of 114.0±21.8 °C . It has 3 freely rotating bonds, and its polar surface area is 42 Å2 .科学的研究の応用
Synthesis and Oxidation Studies
- Aerial Oxidation Studies: Ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, a derivative of ethyl 5-methyl-1H-pyrrole-2-carboxylate, has been studied for its aerial oxidation properties. This study provides insights into the chemical behavior of these compounds under oxidation conditions (Cirrincione et al., 1987).
Synthesis Techniques
- Microwave Irradiation Synthesis: A method involving microwave irradiation and triethylphosphite has been used to synthesize ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from related compounds, showcasing an efficient synthesis technique (Khajuria, Saini, & Kapoor, 2013).
- Nalidixic Acid Analogs Synthesis: Ethyl 5-methyl-2-aminopyrrole-3-carboxylate has been used in synthesizing a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which shows antibacterial activity in vitro, demonstrating its potential in medicinal chemistry (Toja et al., 1986).
Applications in Supramolecular Chemistry
- Supramolecular Synthon: Two pyrrole-2-carboxylates have been used to demonstrate a novel supramolecular synthon of the pyrrole-2-carbonyl dimer, highlighting its potential application in crystal engineering (Yin & Li, 2006).
Applications in Chemosensor Development
- Chemosensor for Metal Ions: Ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, a related compound, has been used in developing a colorimetric chemosensor. This sensor is efficient for the naked eye recognition of metal ions like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021).
Synthesis of Bioactive Compounds
- Bioactive Pyrroles Synthesis: Ethyl 3-bromo-2-formylpyrrole-5-carboxylate, a derivative, has been used as a building block in synthesizing bioactive pyrroles with properties like anti-tumor activity, inhibition of HIV integrase, and vascular disrupting activity (Gupton et al., 2014).
Safety and Hazards
This compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P270) .
作用機序
特性
IUPAC Name |
ethyl 5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNZXNCMZMRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186506 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3284-51-3 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3284-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main structural feature of Ethyl 5-methyl-1H-pyrrole-2-carboxylate revealed by its crystal structure?
A1: X-ray crystallography studies revealed that this compound molecules form centrosymmetric dimers through a pair of N—H⋯O hydrogen bonds. [] This indicates that the molecule can interact with itself through hydrogen bonding, which could have implications for its packing in the solid state and potentially influence its physical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

